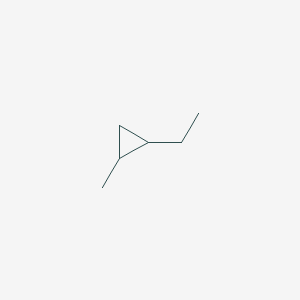

1-Ethyl-2-methylcyclopropane

Descripción

Structure

3D Structure

Propiedades

Número CAS |

19781-68-1 |

|---|---|

Fórmula molecular |

C6H12 |

Peso molecular |

84.16 g/mol |

Nombre IUPAC |

(1S,2R)-1-ethyl-2-methylcyclopropane |

InChI |

InChI=1S/C6H12/c1-3-6-4-5(6)2/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1 |

Clave InChI |

SAHWBARCQUAFSM-RITPCOANSA-N |

SMILES |

CCC1CC1C |

SMILES isomérico |

CC[C@H]1C[C@H]1C |

SMILES canónico |

CCC1CC1C |

Origen del producto |

United States |

Chemical and Physical Properties of 1 Ethyl 2 Methylcyclopropane

Molecular Structure and Isomerism

This compound exists as stereoisomers due to the presence of two chiral centers at the C1 and C2 positions of the cyclopropane (B1198618) ring. masterorganicchemistry.com This results in the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). masterorganicchemistry.com These isomers are further classified as cis and trans, depending on the relative orientation of the ethyl and methyl groups. In the cis isomer, the substituents are on the same side of the ring, leading to increased steric hindrance, while in the trans isomer, they are on opposite sides, resulting in lower steric strain.

Spectroscopic Data

The structural features of this compound and its isomers can be elucidated using various spectroscopic techniques. While specific spectra are not detailed here, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would provide information about the hydrogen and carbon environments, and Infrared (IR) spectroscopy would reveal characteristic vibrational frequencies of the C-H and C-C bonds within the strained ring and the alkyl substituents. Mass spectrometry would confirm the molecular weight of 84.16 g/mol . nih.govnih.gov

Physicochemical Properties

The physicochemical properties of this compound, such as its boiling point and density, are influenced by its molecular structure and isomerism. The trans isomer generally has a slightly different boiling point than the cis isomer due to differences in intermolecular forces arising from their distinct shapes. The high ring strain of approximately 27 kcal/mol contributes to its reactivity. The table below summarizes some of the key physicochemical properties.

| Property | Value |

| Molecular Formula | C₆H₁₂ |

| Molecular Weight | 84.16 g/mol nih.govnih.gov |

| CAS Number | 19781-68-1 (for the mixture of isomers) nih.gov |

| trans Isomer CAS | 19781-69-2 chemeo.com |

Stereochemical Aspects of 1 Ethyl 2 Methylcyclopropane

Isomeric Forms and Stereochemical Assignment

The presence of two substituted carbon atoms on the cyclopropane (B1198618) ring is the source of the compound's rich stereochemistry.

1-Ethyl-2-methylcyclopropane possesses two stereogenic elements, specifically two chiral centers. masterorganicchemistry.com A chiral center is a carbon atom attached to four different groups. masterorganicchemistry.com In this molecule, the carbon atom bonded to the ethyl group (C1) and the carbon atom bonded to the methyl group (C2) are both chiral centers. chegg.com

C1 is chiral because it is attached to:

An ethyl group (-CH₂CH₃)

A methyl-substituted carbon of the ring (-CH(CH₃)-)

A methylene (B1212753) group of the ring (-CH₂-)

A hydrogen atom (-H)

C2 is chiral because it is attached to:

A methyl group (-CH₃)

An ethyl-substituted carbon of the ring (-CH(CH₂CH₃)-)

A methylene group of the ring (-CH₂-)

A hydrogen atom (-H)

The presence of these two chiral centers means the molecule is not superimposable on its mirror image, leading to the existence of multiple stereoisomers. masterorganicchemistry.com

A molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers. masterorganicchemistry.comlibretexts.org Since this compound has two chiral centers (n=2), it can exist as up to 2² = 4 distinct stereoisomers. masterorganicchemistry.comchegg.com These stereoisomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign an absolute configuration (R or S) to each chiral center. libretexts.org

The four possible stereoisomers are:

(1R, 2R)-1-ethyl-2-methylcyclopropane

(1S, 2S)-1-ethyl-2-methylcyclopropane

(1R, 2S)-1-ethyl-2-methylcyclopropane

(1S, 2R)-1-ethyl-2-methylcyclopropane

The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers (non-superimposable mirror images). Similarly, the (1R, 2S) and (1S, 2R) isomers constitute another pair of enantiomers. The relationship between a member of the first pair and a member of the second pair (e.g., between (1R, 2R) and (1R, 2S)) is that of diastereomers (stereoisomers that are not mirror images). masterorganicchemistry.com

Table 1: Stereoisomers of this compound

| Configuration | Stereochemical Relationship |

| (1R, 2R) | Enantiomer of (1S, 2S) |

| (1S, 2S) | Enantiomer of (1R, 2R) |

| (1R, 2S) | Enantiomer of (1S, 2R) |

| (1S, 2R) | Enantiomer of (1R, 2S) |

The stereoisomers of this compound are also classified as cis or trans based on the relative positions of the ethyl and methyl groups with respect to the plane of the cyclopropane ring.

cis-1-Ethyl-2-methylcyclopropane: The ethyl and methyl groups are on the same side of the ring. This arrangement corresponds to the (1R, 2S) and (1S, 2R) configurations. The cis isomer experiences greater steric hindrance between the adjacent substituents, leading to lower stability compared to the trans isomer.

trans-1-Ethyl-2-methylcyclopropane: The ethyl and methyl groups are on opposite sides of the ring. This arrangement corresponds to the (1R, 2R) and (1S, 2S) configurations. The trans isomer is more stable due to reduced steric strain.

Thermal isomerization studies have shown that cis and trans isomers can be interconverted at high temperatures, with the equilibrium favoring the more stable trans form. acs.orgrsc.orgchegg.com

Stereocontrol in Synthesis and Transformations

The synthesis of specific stereoisomers of this compound requires methods that control the stereochemical outcome of the reaction. Cycloaddition reactions are particularly useful in this regard.

The formation of a cyclopropane ring via the addition of a carbene or a carbenoid to an alkene is a highly stereospecific reaction. pearson.comnumberanalytics.com This means that the stereochemistry of the starting alkene is preserved in the cyclopropane product. numberanalytics.comlibretexts.org Reactions involving singlet carbenes, such as those generated from diazomethane (B1218177) or in the Simmons-Smith reaction, proceed through a concerted mechanism where the two new carbon-carbon bonds form simultaneously. libretexts.orgmasterorganicchemistry.comyoutube.com This single-step process does not allow for bond rotation, thus ensuring that the original spatial arrangement of the substituents on the alkene is directly translated to the cyclopropane ring. masterorganicchemistry.comyoutube.com

For example, the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid reagent, is a reliable method for cyclopropanation that retains the stereochemistry of the alkene. numberanalytics.comlibretexts.orglibretexts.org Similarly, the addition of dichlorocarbene (B158193) to an alkene is also stereospecific. libretexts.orgopenstax.org

The stereospecificity of carbene addition reactions directly links the geometry of the precursor alkene to the stereochemistry of the resulting this compound. numberanalytics.comlibretexts.orglibretexts.org

To synthesize cis-1-ethyl-2-methylcyclopropane , one must start with a cis-alkene. vaia.com The appropriate precursor is cis-pent-2-ene. The addition of a methylene group (:CH₂) to cis-pent-2-ene will yield cis-1-ethyl-2-methylcyclopropane because the cis relationship of the ethyl and methyl groups is maintained throughout the reaction. libretexts.orglumenlearning.com

To synthesize trans-1-ethyl-2-methylcyclopropane , the corresponding trans-alkene is required. libretexts.orglibretexts.org The reaction of trans-pent-2-ene with a carbene or carbenoid reagent, such as in the Simmons-Smith reaction, will produce trans-1-ethyl-2-methylcyclopropane. libretexts.orglibretexts.orglibretexts.orglibretexts.org The trans geometry of the alkene dictates that the ethyl and methyl groups will be on opposite sides of the resulting cyclopropane ring. libretexts.orglumenlearning.com

This direct correlation allows for the selective synthesis of either the cis or trans diastereomers of this compound by choosing the appropriate alkene stereoisomer. masterorganicchemistry.com

Table 2: Stereospecific Synthesis of this compound

| Starting Alkene | Alkene Stereochemistry | Reagent Example | Product | Product Stereochemistry |

| pent-2-ene | cis | CH₂I₂ / Zn(Cu) | This compound | cis vaia.com |

| pent-2-ene | trans | CH₂I₂ / Zn(Cu) | This compound | trans libretexts.orglibretexts.org |

Stereochemical Outcomes in Thermal Decomposition Pathways to this compound

The thermal decomposition of substituted 1-pyrazolines serves as a significant pathway for the formation of cyclopropanes, including this compound. The stereochemistry of the resulting cyclopropane is intricately linked to the stereochemistry of the starting pyrazoline and the specific reaction mechanism, which is believed to involve diradical intermediates. rsc.org The pyrolysis of optically active (+)-(3R,5R)-3-ethyl-5-methyl-1-pyrazoline and (+)-(3R,5S)-3-ethyl-5-methyl-1-pyrazoline provides a clear illustration of these stereochemical outcomes. caltech.educaltech.edu

The gas-phase pyrolysis of these pyrazolines at 292°C leads to the formation of both cis- and trans-1-ethyl-2-methylcyclopropane. The stereochemical course of the reaction is not simple, exhibiting a mixture of retention and inversion of configuration at the carbon centers. caltech.educaltech.edu

From the decomposition of (+)-(3R,5R)-3-ethyl-5-methyl-1-pyrazoline (trans-pyrazoline), the major products are trans-1-ethyl-2-methylcyclopropane and cis-1-ethyl-2-methylcyclopropane. The trans product is formed with a significant degree of optical activity, indicating a predominant inversion of stereochemistry at the alkyl-substituted carbons. caltech.educaltech.edu Conversely, the cis product is formed in a nearly racemic state, suggesting a loss of stereochemical information for this pathway. caltech.educaltech.edu

When (+)-(3R,5S)-3-ethyl-5-methyl-1-pyrazoline (cis-pyrazoline) is pyrolyzed, the major product, cis-1-ethyl-2-methylcyclopropane, is formed with a high degree of optical activity, corresponding to a predominant retention of the original stereochemistry. caltech.educaltech.edu The minor product, trans-1-ethyl-2-methylcyclopropane, is also optically active but is formed with predominant single inversion at the ethyl-bearing carbon center. caltech.educaltech.edu

These results from the thermal decomposition of 3-ethyl-5-methyl-1-pyrazolines suggest a complex mechanism that is more stereospecific than a simple, freely rotating trimethylene diradical intermediate would allow. rsc.orgcaltech.edu The observed stereoselectivity points towards a mechanism where the extrusion of nitrogen and the formation of the cyclopropane ring may be partially concerted or involve short-lived diradical intermediates where rotation is restricted. rsc.orgcaltech.educdnsciencepub.com

Table 1: Stereochemical Outcomes of the Pyrolysis of Optically Active 3-Ethyl-5-methyl-1-pyrazolines

| Starting Pyrazoline Isomer | Product Cyclopropane Isomer | Optical Purity | Predominant Stereochemical Pathway |

|---|---|---|---|

| (+)-(3R,5R)-3-ethyl-5-methyl-1-pyrazoline (trans) | trans-1-ethyl-2-methylcyclopropane | 22.5% | Inversion of both alkyl groups |

| (+)-(3R,5R)-3-ethyl-5-methyl-1-pyrazoline (trans) | cis-1-ethyl-2-methylcyclopropane | Nearly racemic | - |

| (+)-(3R,5S)-3-ethyl-5-methyl-1-pyrazoline (cis) | cis-1-ethyl-2-methylcyclopropane | 36.5% | Retention of stereochemistry |

| (+)-(3R,5S)-3-ethyl-5-methyl-1-pyrazoline (cis) | trans-1-ethyl-2-methylcyclopropane | 14.2% | Single inversion of the ethyl group |

Data sourced from Wendling, L. A. (1976). caltech.educaltech.edu

Reactivity and Reaction Mechanisms of 1 Ethyl 2 Methylcyclopropane

Thermal Isomerization Pathways

The thermal isomerization of 1-ethyl-2-methylcyclopropane involves the interconversion of its cis and trans isomers at elevated temperatures. This process provides a fundamental model for understanding the stereochemistry and kinetics of unimolecular reactions in small ring systems.

The study of the kinetics of cis-trans isomerization of this compound reveals key aspects of its reaction dynamics, including the determination of rate constants and the influence of experimental conditions on the reaction.

The rates of racemization and cis-trans isomerization of optically active cis- and trans-1-ethyl-2-methylcyclopropane have been investigated in the gas phase at temperatures around 400°C. acs.org The reversible cis-trans isomerization of cis-2-ethyl-2-methylcyclopropane has been shown to be a first-order, homogeneous reaction in an "aged" reaction vessel. researchgate.net The rate constants for this process were determined to be independent of pressure over a range of 3 to 100 mm. researchgate.net

One study measured the kinetics of the cis-to-trans isomerization at 425.6 °C, confirming it as a first-order reversible reaction. chegg.com A separate investigation at the same temperature found that when starting with the cis isomer, 64.5% is converted to the trans isomer upon reaching equilibrium. chegg.com

The Arrhenius parameters for the cis-trans isomerization have been determined, providing insight into the energy requirements of the reaction. For the conversion of cis- to trans-1-ethyl-2-methylcyclopropane, the following equation was established: k(cis→ trans) = 10¹⁵.⁰⁸exp(-58,870/RT) sec.⁻¹. researchgate.net Measurements of the equilibrium constants between 414°C and 440°C yielded an enthalpy change of 1-2 kcal/mole. researchgate.netresearchgate.net

Table 1: Experimentally Determined Rate Constants and Arrhenius Parameters

| Reaction | Temperature (°C) | Rate Constant (k) | Arrhenius Parameters |

|---|---|---|---|

| cis- to trans-isomerization | 425.6 | Varies with concentration | Not specified in source |

| cis → trans | 396 - 446 | Not specified in source | k = 10¹⁵.⁰⁸exp(-58,870/RT) sec.⁻¹ |

Kinetics of cis-trans Isomerization of this compound

Homogeneous Unimolecular Reaction Characteristics

The thermal isomerization of this compound in the gas phase is characterized as a homogeneous, unimolecular reaction. researchgate.netresearchgate.netrsc.org This means the reaction occurs in a single phase (gas phase) and the rate-determining step involves a single molecule. The process is not dependent on the surface of the reaction vessel, as evidenced by consistent results in "aged" vessels. researchgate.netresearchgate.net The first-order kinetics indicate that the reaction rate is directly proportional to the concentration of the reactant. researchgate.netchegg.comresearchgate.net

The study of analogous substituted cyclopropanes, such as 1α-chloro-2α,3α-dimethylcyclopropane and 1α-chloro-2α,3β-dimethylcyclopropane, also shows first-order homogeneous thermolysis, further supporting the unimolecular nature of these cyclopropane (B1198618) ring-opening reactions. researchgate.net

The rate of the cis-trans isomerization of this compound has been found to be independent of pressure within the range of 3 to 100 mm. researchgate.netresearchgate.net This observation is characteristic of unimolecular reactions in the high-pressure limit, where the rate of collisional activation is sufficient to maintain a Boltzmann distribution of energized molecules.

The mechanism of thermal stereomutations in this compound has been a subject of detailed investigation, focusing on the nature of the intermediates that facilitate the interconversion of isomers.

The thermal stereomutations of this compound are best explained by a mechanism involving the formation of trimethylene biradical intermediates. acs.orgresearchgate.net The process begins with the cleavage of a carbon-carbon bond in the cyclopropane ring, leading to a diradical species. acs.org The similarity in the rate constants for racemization and cis-trans isomerization suggests that a pathway involving stereoisomeric diradicals is more energetically favorable than a concerted electrocyclic process. acs.org

A steady-state analysis of this diradical mechanism allows for the determination of the relative rates of bond rotation and ring closure within the biradical intermediate. acs.org The formation of these biradical intermediates is a nonconcerted process, meaning the carbon-carbon bond breaking and subsequent rotations are discrete steps rather than a single, simultaneous transformation. acs.orgresearchgate.net This is supported by studies on related cyclopropane derivatives, where the observed products are consistent with a biradical mechanism. researchgate.net For the thermal stereomutations of 1-ethyl-2-methyl-1,2,3-trideuteriocyclopropanes, it was found that concerted electrocyclic processes are not kinetically dominant. researchgate.net

Ring-Opening Reactions

Nucleophilic Ring Opening of Electrophilic Cyclopropanes

While simple alkylcyclopropanes like this compound are generally inert to nucleophiles, their reactivity can be dramatically enhanced by the introduction of electron-withdrawing (acceptor) groups. These "activated" or "electrophilic" cyclopropanes are susceptible to ring-opening via nucleophilic attack. researchgate.net This process is often compared to the Michael addition reaction. thieme-connect.com The stereochemical outcome typically involves an inversion of configuration at the reaction center, analogous to an SN2 reaction. thieme-connect.com

In donor-acceptor (D-A) cyclopropanes, which possess both an electron-donating group (like an alkyl or aryl group) and an electron-accepting group (like an ester or cyano group) on adjacent carbons, the C1-C2 bond is highly polarized. researchgate.netwiley-vch.de This polarization makes the cyclopropane ring electrophilic and directs the nucleophilic attack.

The presence of an acceptor substituent enhances the electrophilicity of the ring, while the donor group helps to stabilize the partial positive charge that develops during the transition state of the nucleophilic attack. wiley-vch.de Crucially, this polarization directs the incoming nucleophile to attack the carbon atom bearing the donor group (the C2 position). researchgate.netnih.gov This regioselectivity is a key feature of the reactivity of D-A cyclopropanes, allowing for the synthesis of specifically functionalized 1,3-dicarbonyl or related compounds. researchgate.netthieme-connect.com Even alkyl groups, such as the ethyl and methyl groups in this compound, can act as donors, although they are much weaker than other donor groups like aryl or alkoxy groups. wiley-vch.de However, without a strong acceptor group on the adjacent carbon, this compound itself is not sufficiently activated to undergo nucleophilic ring-opening under standard conditions.

Extensive kinetic studies have been performed on the ring-opening of electrophilic cyclopropanes with strong nucleophiles, particularly in polar aprotic solvents like DMSO. researchgate.netnih.gov Thiophenolates are soft, highly nucleophilic reagents that readily open activated cyclopropane rings. acs.orgresearchgate.net The reaction rates are typically measured using photometric methods, and the second-order rate constants (k₂) provide a quantitative measure of the cyclopropane's electrophilicity and the nucleophile's strength. researchgate.netresearchgate.net

Kinetic studies with a series of substituted thiophenolates have shown that their reactivity correlates well with established nucleophilicity parameters. researchgate.net Similarly, the azide (B81097) ion (N₃⁻) has been used as a strong nucleophile for these ring-opening reactions. thieme-connect.comnih.gov The kinetics of azide addition to electrophilic cyclopropanes have been successfully measured, providing further insight into the inherent SN2 reactivity of these strained rings. nih.govresearchgate.net A linear correlation is often observed between the reactivities of a series of electrophilic cyclopropanes towards different strong nucleophiles, such as thiophenolates and azide ions, demonstrating a consistent reaction mechanism. nih.govresearchgate.net

Table 2: Second-Order Rate Constants (k₂) for Ring-Opening of Electrophilic Cyclopropanes with Nucleophiles in DMSO at 20 °C This table presents representative data from the literature to illustrate kinetic findings.

| Electrophilic Cyclopropane (Acceptor Groups) | Nucleophile | k₂ (dm³ mol⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 1,1-Dicyanocyclopropane | p-Thiocresolate | Value not specified, but reaction is fast | researchgate.net |

| 2-Aryl-1,1-dicyanocyclopropane | p-Thiocresolate | Faster than unsubstituted analogue | researchgate.net |

| Indanone-derived spiro-cyclopropane | Sodium Azide | Qualitative: 85% yield in 6h | nih.gov |

| 1,1-Dicyano-activated cyclopropane | Sodium Azide | Qualitative: 43% yield in 3h | nih.gov |

| Diisopropyl cyclopropane-1,1-dicarboxylate | Sodium Thiophenolate | Polymerization follows first-order kinetics | acs.org |

Note: Specific rate constants for this compound are not applicable as it is not an electrophilic cyclopropane. The data shown is for activated systems to illustrate the principles discussed.

Hammett Relationships and Electronic Influence of Aryl Substituents

In these systems, the reaction rate is often correlated with the Hammett substituent constant (σ). A negative rho (ρ) value indicates that electron-donating groups on the aryl substituent accelerate the reaction by stabilizing a developing positive charge in the transition state. Conversely, a positive ρ value signifies that electron-withdrawing groups enhance reactivity, often by stabilizing a developing negative charge or facilitating nucleophilic attack. nih.govresearchgate.net

For instance, in the solvolysis of 1-aryl-1-cyclopropylethyl p-nitrobenzoates, the cyclopropyl (B3062369) group acts as a potent electron donor, and its ability to supply electrons increases with greater electron demand at the adjacent cationic center. acs.org Studies on other systems have shown that varying the electronic properties of aryl groups can lead to linear or even parabolic Hammett relationships, indicating a change in the rate-determining step or mechanism. nih.gov In one study, the solvolysis of N-acyl CBI derivatives, which contain a cyclopropane ring, showed a large, linear Hammett correlation with a ρ value of -3.0, indicating significant stabilization of the transition state by electron-withdrawing substituents. nih.gov

Applying these principles, if an aryl group were incorporated into the this compound structure (e.g., as a 1-aryl-2-methyl-3-ethylcyclopropane), its electronic properties would similarly govern the rate of ring-opening reactions.

Table 1: Illustrative Hammett Data for a Generic Aryl-Substituted Cyclopropane Reaction

| Aryl Substituent (X) | Substituent Constant (σ) | Relative Rate (k_rel) |

| p-OCH₃ | -0.27 | 0.35 |

| p-CH₃ | -0.17 | 0.60 |

| H | 0.00 | 1.00 |

| p-Cl | +0.23 | 2.50 |

| p-NO₂ | +0.78 | 15.0 |

This table is illustrative and based on general principles of Hammett relationships where a positive ρ value is assumed.

Electrophilic Ring Opening

The strained C-C bonds of the cyclopropane ring possess partial double-bond character, making them susceptible to attack by electrophiles. qmul.ac.uk This reactivity leads to ring-opening addition reactions, a characteristic feature of cyclopropane chemistry. dalalinstitute.com

The addition of protic acids like hydrogen bromide (HBr) to unsymmetrical alkyl-substituted cyclopropanes is a classic example of electrophilic ring opening. The regioselectivity of this reaction—meaning which C-C bond breaks and where the hydrogen and bromide atoms add—is governed by a combination of electronic and steric factors, leading to a product distribution that generally follows Markovnikov's rule. dalalinstitute.comlibretexts.orgchemistrysteps.com

According to Markovnikov's rule, the initial protonation by the electrophile (H⁺) occurs at the carbon atom that is bonded to the most hydrogen atoms, leading to the formation of the most stable carbocation intermediate. libretexts.orgmasterorganicchemistry.com In the case of 1,2-dialkylcyclopropanes, the proton adds to a ring carbon, and the bond between the other two carbons cleaves to form a secondary or tertiary carbocation. The subsequent attack by the bromide nucleophile (Br⁻) on the carbocation yields the final alkyl halide product. masterorganicchemistry.com

For this compound, there are three C-C bonds that can be cleaved (C1-C2, C1-C3, C2-C3). Protonation will lead to the most stable carbocation. Cleavage of the C1-C2 bond is sterically and electronically favored. The proton will add to the less substituted carbon (C3), leading to cleavage of the most substituted bond (C1-C2) to form the most stable carbocation. However, steric hindrance from the alkyl groups can influence the direction of nucleophilic attack. The addition of HBr across the double bond of an alkene is stereospecific, and a similar principle applies here, where the stereochemistry of the starting cyclopropane (cis or trans) can influence the product distribution. masterorganicchemistry.comlibretexts.org

The reaction proceeds via the pathway that forms the most stable carbocation. In the case of this compound, protonation can lead to a tertiary carbocation, which is highly favored. The subsequent attack by the bromide ion will then yield a mixture of regioisomeric alkyl bromides.

Table 2: Predicted Products from HBr Addition to this compound

| Product Name | Structure | Predicted Major/Minor | Rationale |

| 3-Bromo-3-methylhexane | CH₃CH₂C(Br)(CH₃)CH₂CH₂CH₃ | Major | Formation of a stable tertiary carbocation. |

| 2-Bromo-3-methylhexane | CH₃CH(Br)CH(CH₃)CH₂CH₂CH₃ | Minor | Formation of a less stable secondary carbocation. |

Catalytic Ring-Opening Reactions of Activated Cyclopropanes

The reactivity of cyclopropanes can be enhanced by the presence of activating groups, such as a donor group (e.g., alkoxy, aryl) and an acceptor group (e.g., ester, ketone). These "donor-acceptor" (D-A) cyclopropanes are highly polarized and readily undergo ring-opening reactions under catalytic conditions. nih.govscispace.com

Lewis acids are highly effective catalysts for the ring opening of activated cyclopropanes. uni-regensburg.de The Lewis acid coordinates to the electron-withdrawing acceptor group, further polarizing the C1-C2 bond and facilitating its cleavage. clockss.org This generates a stabilized zwitterionic or carbocationic intermediate that can be trapped by various nucleophiles. uni-regensburg.deacs.org

For example, Lewis acids like titanium tetrachloride (TiCl₄), gallium trichloride (B1173362) (GaCl₃), and ytterbium triflate (Yb(OTf)₃) have been shown to promote the ring-opening of D-A cyclopropanes for subsequent reactions with nucleophiles like hydroperoxides, thioureas, or silyl (B83357) enol ethers. clockss.orgacs.orgnih.govnih.gov While specific studies on this compound are limited, if it were functionalized with donor and acceptor groups, it would be expected to undergo similar Lewis acid-catalyzed ring-opening reactions. The regioselectivity of the nucleophilic attack would be directed by the nature of the substituents and the Lewis acid used. researchgate.net

The ring-opening of donor-acceptor cyclopropanes can initiate powerful annulation (ring-forming) cascade reactions. nih.gov Upon activation by a Lewis acid or heat, the D-A cyclopropane opens to form a 1,3-dipole equivalent. This intermediate can then undergo cycloaddition reactions with various dipolarophiles, such as alkenes, dienes, or acetylenes, to construct five-, six-, or seven-membered rings. nih.govnih.govrsc.org

Commonly observed transformations include [3+2] cycloadditions to form cyclopentanes or heterocycles, and [4+2] or [4+3] annulations to generate larger ring systems. nih.govnih.gov For instance, the GaCl₃-catalyzed reaction of D-A cyclopropanes with acetylenes can lead to the formation of dihydronaphthalenes and other fused carbocycles. nih.govresearchgate.net The specific outcome of these reactions can often be controlled by reaction conditions such as temperature and the choice of catalyst. nih.gov

A hypothetical donor-acceptor substituted this compound would be a valuable three-carbon building block in such annulation strategies, allowing for the stereocontrolled synthesis of complex cyclic structures.

Rearrangement Pathways

Beyond ring-opening additions, cyclopropanes can undergo various rearrangement reactions, typically under thermal or photochemical conditions. For simple alkylcyclopropanes like this compound, these rearrangements primarily involve geometric (cis-trans) isomerization and structural isomerization to form alkenes. researchgate.net

The thermal isomerization of cyclopropanes is believed to proceed through a trimethylene biradical intermediate, formed by the homolytic cleavage of a C-C bond. cdnsciencepub.comrsc.org This biradical can then either re-close to form the cis or trans isomer or undergo hydrogen shifts to yield various isomeric alkenes. The activation energy for these processes is influenced by the substituents on the ring; for example, increased substitution generally enhances thermal stability. rsc.org The presence of certain functional groups, like esters, can lower the activation energy for structural isomerization compared to simple alkylcyclopropanes. jcsp.org.pk For vinyl-substituted cyclopropanes, a well-known acs.orgnih.gov-sigmatropic shift, known as the vinylcyclopropane (B126155) rearrangement, occurs to form cyclopentenes. beilstein-journals.org

In the case of this compound, heating would likely lead to a mixture of its cis and trans diastereomers, alongside several structural isomers of hexene, through competing rearrangement pathways.

Ring-Enlargement Reactions to Form Five-Membered Ring Systems from Donor-Acceptor Cyclopropanes

The reactivity of the cyclopropane ring can be significantly enhanced by the presence of both an electron-donating group (donor) and an electron-withdrawing group (acceptor) on adjacent (vicinal) carbon atoms. goettingen-research-online.dersc.org These "donor-acceptor" (D-A) cyclopropanes are valuable synthetic intermediates for constructing larger ring systems, particularly five-membered rings, due to the electronic strain they possess. goettingen-research-online.descispace.com The stability of the three-membered ring is substantially reduced by this "push-pull" electronic effect, which polarizes and weakens the carbon-carbon bond between the substituted carbons, thereby facilitating ring-opening reactions. goettingen-research-online.desci-hub.se

The general mechanism for the ring-enlargement of D-A cyclopropanes involves the cleavage of the C-C bond situated between the donor and acceptor groups. This process formally generates a 1,3-zwitterionic intermediate, which can then react with various dipolarophiles in (3+2) annulation reactions to yield five-membered carbo- and heterocyclic systems. goettingen-research-online.descispace.com The high selectivity in bond cleavage is a key feature of these reactions. goettingen-research-online.de Spontaneous or acid-induced rearrangements of D-A cyclopropanes can lead directly to five-membered ring systems. goettingen-research-online.de For example, cyclopropanes bearing an oxygen donor (like an ether) and a carbonyl acceptor (like an aldehyde) can rearrange to form tetrahydrofuran (B95107) derivatives. goettingen-research-online.de Similarly, reactions involving cyclopropylimines or ketones can lead to the formation of pyrrolines or dihydrofurans, respectively, a transformation sometimes known as the Cloke–Wilson rearrangement. rsc.orgnih.gov

It is crucial to note that this compound itself is not a donor-acceptor cyclopropane. The ethyl and methyl groups are both considered weak electron-donating alkyl groups. Lacking a vicinal electron-withdrawing (acceptor) substituent, this compound does not undergo the characteristic ring-enlargement reactions described for D-A systems under typical conditions. To participate in such transformations, the this compound scaffold would first need to be functionalized with a suitable acceptor group, such as a cyano, ester, or ketone group.

Table 1: Examples of Ring-Enlargement Reactions from Donor-Acceptor Cyclopropanes

| Donor Group | Acceptor Group | Reaction Type/Conditions | Five-Membered Ring Product | Reference |

|---|---|---|---|---|

| Vinyl | (Varies) | Thermal Rearrangement | Cyclopentene (B43876) | rsc.org |

| (Substituent) | Carbonyl | Cloke–Wilson Rearrangement | Dihydrofuran | rsc.org |

| (Substituent) | Imine | Cloke–Wilson Rearrangement | Pyrroline | rsc.org |

| Furan-derived | Ketone | Reaction with amines | Pyrrole | nih.gov |

Homolytic Cleavage and Unimolecular Rearrangements (e.g., Cope Rearrangement in Cyclopropane Context)

The thermal chemistry of cyclopropanes is characterized by unimolecular isomerizations that proceed through the homolytic cleavage of a carbon-carbon bond to form a diradical (or biradical) intermediate. researchgate.netrsc.org In the case of this compound, heating in the gas phase leads to reversible cis-trans isomerization. researchgate.net This geometrical isomerization is a homogeneous, unimolecular process that occurs without fragmentation of the molecule. researchgate.net The mechanism involves the cleavage of one of the ring's C-C bonds to form a 1,3-diradical. This intermediate can then undergo rotation around the remaining C-C single bonds before re-closing the ring. If rotation occurs at one of the stereocenters before ring closure, a change in the stereoisomer (e.g., from cis to trans) results. acs.org

Kinetic studies of the thermal decomposition of related substituted cyclopropanes, such as 1-methoxy-1-methylcyclopropane, support a diradical mechanism and show that substituents significantly influence the reaction rates and the stability of the transition state. rsc.orgresearchgate.net For cis-1-ethyl-2-methylcyclopropane, the isomerization has been studied at temperatures between 396 and 446°C, with the rate constants fitting the Arrhenius equation. researchgate.net

Table 2: Arrhenius Parameters for Thermal Isomerization of cis-1-Ethyl-2-methylcyclopropane

| Reaction | Temperature Range (°C) | Arrhenius Equation Parameters | Reference |

|---|---|---|---|

| cis-trans Isomerization | 396 - 446 | k = 1015.83 exp(-64,400/RT) sec-1 (for a related system) | researchgate.net |

The Cope rearrangement is another significant unimolecular rearrangement in organic chemistry, specifically a goettingen-research-online.degoettingen-research-online.de-sigmatropic shift involving a 1,5-diene system. rsc.orgnih.gov In the context of cyclopropanes, this reaction is prominently observed in 1,2-divinylcyclopropane and its derivatives. rsc.orgrsc.org When heated, cis-1,2-divinylcyclopropane rearranges to form a seven-membered ring, specifically a 1,4-cycloheptadiene. rsc.org The driving force for this reaction is the relief of ring strain in the cyclopropane.

This compound, in its native form, does not possess the requisite 1,5-diene structure and therefore cannot undergo a Cope rearrangement. nih.gov For the this compound framework to participate in such a reaction, it would need to be chemically modified to incorporate vinyl groups on adjacent carbons of the cyclopropane ring, thereby creating a divinylcyclopropane derivative.

Theoretical and Computational Investigations of 1 Ethyl 2 Methylcyclopropane

Quantum Chemical Studies on Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the intricacies of chemical bonding and reaction pathways of cyclopropane (B1198618) derivatives like 1-ethyl-2-methylcyclopropane.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mit.edunih.gov It has been widely applied to elucidate the mechanisms of organic reactions, including those involving cyclopropanes. researchgate.netnih.govresearchgate.net DFT calculations can provide valuable information on the geometries of reactants, products, and transition states, as well as their corresponding energies. mit.edu

The thermal unimolecular cis-trans isomerization of this compound is a key reaction that has been a subject of both experimental and theoretical interest. rsc.org Computational studies, often employing DFT, can model the potential energy surface of this reaction to locate the transition states and calculate the activation barriers. researchgate.netnih.gov These calculations help in understanding the energetics of the ring-opening process, which is believed to proceed through a biradical intermediate. rsc.org The activation energy for the isomerization is influenced by the substituents on the cyclopropane ring.

For instance, in the thermal isomerization of similar cyclopropane systems, DFT calculations have been used to investigate the stereochemistry of the reaction, revealing preferences for specific rotational pathways of the substituent-bearing carbon atoms. researchgate.net The activation barriers for such processes are critical parameters that dictate the reaction rates.

Calculated Activation Energies for Cyclopropane Isomerization

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| cis- to trans-cyclopropane isomerization (general) | DFT | ~27 | |

| Thermal Isomerization of 1-ethynyl-2-methylcyclopropane | DFT (B3LYP) | Varies by pathway | nih.gov |

Distortion/interaction analysis, also known as the activation strain model, is a powerful computational tool used to understand chemical reactivity. vu.nld-nb.info This model deconstructs the activation energy of a reaction into two components: the distortion energy and the interaction energy. vu.nlacs.org The distortion energy is the energy required to deform the reactants from their ground-state geometries to their geometries in the transition state. acs.orgnih.gov The interaction energy is the actual energy of interaction between the distorted reactants in the transition state. vu.nlacs.org

This analysis has been applied to various reactions involving cyclopropanes to explain reactivity trends. nih.govulisboa.pt For example, in cycloaddition reactions, the high ring strain of cyclopropanes contributes to a lower distortion energy, making them more reactive than less strained cycloalkenes. vu.nl The analysis can reveal that reactivity differences often arise from variations in the interaction energies, which are governed by orbital interactions. vu.nl In the context of this compound, this analysis could be used to understand how the ethyl and methyl substituents influence the distortion of the cyclopropane ring and its interaction with other reactants during a chemical transformation. acs.orgnih.gov

Distortion/Interaction Analysis Components

| Component | Description | Influence on Reactivity |

|---|---|---|

| Distortion Energy (Activation Strain) | Energy required to deform reactants into their transition state geometries. | Higher distortion energy generally leads to lower reactivity. |

| Interaction Energy | Actual interaction between the distorted reactants in the transition state. | Stronger favorable interaction energy leads to higher reactivity. |

The ethyl and methyl groups in this compound exert both steric and electronic effects that significantly influence its reaction pathways. libretexts.org Steric hindrance created by these alkyl groups can direct incoming reagents to attack the less substituted carbon atom of the cyclopropane ring. The relative orientation of these groups (cis or trans) also plays a crucial role in the stability and reactivity of the molecule, with the trans isomer generally being more stable due to reduced steric strain.

Computational studies can quantify these effects. For example, DFT calculations can model the transition states of various reaction pathways and reveal how steric repulsion between the substituents and the reactant raises the energy of certain transition states, thereby favoring alternative pathways. acs.orgresearchgate.net Electronic effects, which involve the electron-donating nature of the alkyl groups, can also be analyzed to understand how they influence the stability of intermediates and transition states. researchgate.net For instance, in reactions involving carbocation intermediates, the electron-donating groups can stabilize the positive charge, affecting the reaction's regioselectivity and rate.

Computational chemistry provides methods to calculate kinetic and thermodynamic parameters for chemical reactions, including the thermal isomerization of this compound. Arrhenius parameters, the pre-exponential factor (A) and the activation energy (Ea), are crucial for understanding the temperature dependence of reaction rates.

Theoretical calculations can determine the structures and vibrational frequencies of the reactant and the transition state. sci-hub.se This information can then be used within the framework of transition state theory to calculate the rate constant as a function of temperature. sci-hub.se From these temperature-dependent rate constants, the Arrhenius parameters can be derived. rsc.org These computationally derived parameters for the cis-trans isomerization of this compound can be compared with experimental gas-phase kinetic data to validate the theoretical models and provide a deeper understanding of the reaction mechanism. rsc.orgrsc.org

Experimentally Determined Arrhenius Parameters for the Thermal Isomerization of this compound

| Isomerization | Log(A/s⁻¹) | Ea (kcal/mol) | Reference |

|---|---|---|---|

| cis to trans | 14.4 | 59.5 | rsc.org |

| trans to cis | 14.3 | 60.6 | rsc.org |

Density Functional Theory (DFT) for Mechanistic Elucidation

Molecular Modeling and Graph Theoretical Applications

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. github.com For this compound, molecular modeling can be used to visualize its three-dimensional structure, including its different stereoisomers (cis and trans). nih.govmasterorganicchemistry.com

Graph theory, a branch of mathematics, finds applications in chemistry by representing molecules as graphs, where atoms are vertices and bonds are edges. hyle.orgiisc.ac.in This approach, known as chemical graph theory, allows for the systematic enumeration and characterization of isomers. hyle.orgkg.ac.rs For C₆H₁₂, which is the molecular formula for this compound, graph theory can be used to determine all possible constitutional isomers. hyle.org Furthermore, graph-theoretical methods can be employed to develop topological indices, which are numerical descriptors that can be correlated with various physicochemical properties of molecules. iisc.ac.inresearchgate.net These indices can be used in quantitative structure-property relationship (QSPR) studies to predict properties of related cyclopropane derivatives. iisc.ac.in

Advanced Research Applications in Organic Synthesis

1-Ethyl-2-methylcyclopropane as a Versatile Synthetic Building Block

The application of cyclopropane (B1198618) derivatives as foundational units in synthesis is a testament to their utility, which stems from the controlled release of ring strain to drive chemical reactions. These compounds are not merely intermediates but are often key to constructing diverse molecular frameworks. science.gov

The inherent strain energy within the three-membered ring of cyclopropane derivatives is a powerful tool for forging complex organic structures. ontosight.ai This stored potential energy can be selectively released under specific reaction conditions to drive the formation of new bonds and skeletons. The reactivity of the cyclopropane ring can be influenced by its substituents, which can activate the ring towards various transformations. tcichemicals.com For instance, donor-acceptor substituted cyclopropanes are particularly versatile, undergoing ring-opening reactions that lead to polyfunctionalized compounds. tcichemicals.comethernet.edu.et While simple alkyl-substituted cyclopropanes like this compound are less activated, their ring can still be opened under certain electrophilic or thermal conditions, making them useful synthons for targeted molecular construction. The rigidity and defined stereochemistry of the cyclopropane unit also allow it to serve as a scaffold to control the spatial arrangement of substituents, a critical aspect in the synthesis of stereochemically rich molecules. researchgate.net

Cyclopropane derivatives are valuable precursors for a wide array of molecular structures, including acyclic, alicyclic, and heterocyclic systems, primarily through controlled ring-opening and rearrangement reactions. science.gov The specific outcome of a reaction is often dictated by the nature of the substituents on the cyclopropane ring and the reaction conditions employed.

Acyclic Systems: Ring-opening reactions, often promoted by electrophiles or transition metals, can cleave the C-C bonds of the cyclopropane ring to generate linear, acyclic molecules. For example, the reaction of a substituted cyclopropane with an electrophile like bromine can lead to a 1,3-dibromo acyclic product.

Alicyclic Systems: Cycloaddition reactions involving cyclopropanes can be used to construct larger ring systems. A notable example is the (3+2)-cycloaddition of donor-acceptor cyclopropanes with activated alkenes, which can produce five-membered rings. colab.ws Furthermore, vinylcyclopropanes can undergo rearrangements to form cyclopentenes, a transformation that has been widely used in synthesis. ethernet.edu.et This approach allows for the expansion of the three-membered ring into a more complex alicyclic structure.

Heterocyclic Systems: The incorporation of heteroatoms can be achieved through the rearrangement of appropriately substituted cyclopropanes. For instance, heating ethyl 2-methoxy-2-vinylcyclopropanecarboxylate in the presence of a copper catalyst can lead to the formation of substituted cyclopentene (B43876) rings containing an ether linkage, demonstrating a pathway to heterocyclic systems. ethernet.edu.et

| Starting Material Type | Reaction Type | Product Class | Example Transformation |

| Donor-Acceptor Cyclopropane | (3+2)-Cycloaddition | Alicyclic | Reaction with a diene substrate can yield a cycloheptene (B1346976) derivative. colab.ws |

| Vinylcyclopropane (B126155) | Thermal Rearrangement | Alicyclic | Heating can induce rearrangement to form a cyclopentene ring. ethernet.edu.et |

| Substituted Cyclopropane | Electrophilic Ring Opening | Acyclic | Reaction with bromine can yield a 1,3-dihalogenated open-chain compound. |

| Methoxy-substituted Vinylcyclopropane | Catalyzed Rearrangement | Heterocyclic | Copper-catalyzed rearrangement can form methoxy-cyclopentene systems. ethernet.edu.et |

Natural products featuring cyclopropane motifs have garnered significant interest due to their unique structural features and diverse biological activities. rsc.org Consequently, the development of synthetic strategies to construct these three-membered rings is a key focus in organic chemistry. rsc.org The cyclopropane unit is found in a variety of natural products, including terpenoids, alkaloids, and fatty acids. rsc.org

Synthetic strategies often involve the stereocontrolled construction of the cyclopropane ring, which then serves as a critical subunit for further elaboration into the final natural product. For example, versatile synthetic routes have been developed for the stepwise construction of polycyclopropane arrays, which are characteristic of natural products like FR-900848 and U-106305. bangor.ac.uk While direct applications of this compound in this context are not extensively documented, the fundamental strategies used for more functionalized cyclopropanes apply. These strategies include stereoselective cyclopropanation reactions and subsequent functionalization of the resulting cyclopropyl-containing building blocks. bangor.ac.uk The tetralone structural motif, a key subunit in many bioactive natural products, can be synthesized using methodologies that sometimes involve cyclization reactions where cyclopropane precursors could conceptually play a role in building the necessary carbon framework. semanticscholar.org

Applications in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org These reactions require pairs of functional groups that are mutually reactive but remain inert to the complex biological environment. acs.org The high ring strain of certain cyclopropane derivatives makes them excellent candidates for such applications.

A cornerstone of bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne. harvard.edu This reaction is exceptionally fast and selective, proceeding without the need for a catalyst. harvard.edu Cyclopropane derivatives have been instrumental in the design of highly reactive dienophiles for these ligations.

Cyclopropenes: As highly strained alkenes, cyclopropenes are reactive dienophiles. researchgate.net Their small size makes them attractive as "mini-tags" for labeling biomolecules. nih.govescholarship.org Methyl-substituted cyclopropenes, for example, react rapidly with tetrazines and have been used for cell labeling and protein conjugation. researchgate.netnih.gov

Cyclopropane-Fused Systems: Fusing a cyclopropane ring to a larger ring system is a powerful strategy for increasing strain and thus accelerating reaction rates. A prime example is (E)-bicyclo[6.1.0]non-4-ene, a trans-cyclooctene (B1233481) fused to a cyclopropane ring, also known as sTCO. nih.gov This molecule is forced into a high-energy 'half-chair' conformation, making it significantly more reactive toward tetrazines than the parent trans-cyclooctene. nih.govnih.gov The rate of reaction between sTCO and 3,6-dipyridyl-s-tetrazine is 19 times faster than that of trans-cyclooctene. nih.gov

| Dienophile | Reaction Partner | Reaction Type | Key Feature |

| Methylcyclopropene | Tetrazine | IEDDA Ligation | Small, bioorthogonal tag with high reactivity. escholarship.orgresearchgate.net |

| trans-Cyclooctene (TCO) | Tetrazine | IEDDA Ligation | Strained alkene used as a benchmark for bioorthogonal reactions. nih.gov |

| Cyclopropane-fused TCO (sTCO) | Tetrazine | IEDDA Ligation | Increased ring strain from cyclopropane fusion leads to significantly faster kinetics. nih.govnih.gov |

| Norbornene | Tetrazine | IEDDA Ligation | A commonly used strained dienophile in bioorthogonal chemistry. harvard.edu |

The successful application of a bioorthogonal reaction depends on a delicate balance between reaction kinetics and the stability of the probes in a complex biological medium. nih.gov Cyclopropane derivatives offer distinct advantages in both areas.

Kinetic Advantages: The primary kinetic advantage of using cyclopropane-fused systems like sTCO is the dramatic rate enhancement achieved through increased ring strain. nih.govru.nl This allows for rapid labeling at low concentrations, which is crucial for in vivo imaging and the detection of low-abundance biomolecules. harvard.edu Even small modifications to the cyclopropene (B1174273) structure, such as the introduction of an amidomethyl group, can lead to dienophiles that react faster than highly strained trans-cyclooctenes with certain stable tetrazines. escholarship.org

Stability Advantages: While high reactivity is desirable, the chemical probe must also be stable enough to exist in the aqueous, nucleophile-rich cellular environment without degrading or undergoing side reactions. nih.gov Simple cyclopropenes can be susceptible to attack by biological thiols. nih.gov However, strategic substitution, such as the addition of a methyl group to the cyclopropene ring, can enhance stability while preserving the desired reactivity with tetrazines. nih.govescholarship.org The development of these stabilized cyclopropene tags has expanded their utility for applications like metabolic labeling and protein imaging. researchgate.net Therefore, the rational design of cyclopropane-derived probes involves optimizing the substitution pattern to achieve a favorable combination of rapid ligation kinetics and sufficient stability for biological applications. escholarship.org

Future Research Directions and Current Challenges

Development of Novel and More Efficient Synthetic Pathways to 1-Ethyl-2-methylcyclopropane Isomers

The synthesis of this compound isomers, which can exist as cis and trans diastereomers and their respective enantiomers, remains an area of active investigation. masterorganicchemistry.com Traditional methods often involve the reaction of carbenes or carbenoids with alkenes, such as the reaction of a carbene with trans-3-pentene to yield trans-1-ethyl-2-methylcyclopropane. libretexts.orglumenlearning.comlumenlearning.com Another approach is the Simmons-Smith reaction, which utilizes a carbenoid formed from diiodomethane (B129776) and a zinc-copper couple. libretexts.orglibretexts.org While these methods are established, the development of more efficient and stereoselective pathways is a key research goal.

Future efforts are likely to focus on catalytic asymmetric cyclopropanation reactions. The use of chiral catalysts can, in principle, provide access to specific enantiomers of the cis and trans isomers, which is critical for applications where stereochemistry is paramount, such as in the synthesis of bioactive molecules. unimi.it For instance, research into novel catalyst systems, potentially involving earth-abundant and non-toxic metals like iron, could offer more sustainable and cost-effective synthetic routes. unimi.it Furthermore, exploring alternative precursors and reaction conditions that minimize side reactions and improve yields will be essential.

Table 1: Comparison of Synthetic Methods for Cyclopropane (B1198618) Formation

| Method | Reagents | Key Features | Reference(s) |

| Carbene Addition | Diazomethane (B1218177) (CH₂N₂) with light, heat, or copper catalysis | Stereochemistry of the alkene is typically retained. | libretexts.orglumenlearning.comlumenlearning.comlibretexts.org |

| Simmons-Smith Reaction | Diiodomethane (CH₂I₂) and Zinc-Copper couple (Zn-Cu) | Forms a carbenoid intermediate; stereospecific. | libretexts.orglibretexts.org |

| Catalytic Cyclopropanation | Diazo compounds with transition metal catalysts (e.g., Rh, Fe) | Offers potential for asymmetric synthesis with chiral catalysts. | unimi.it |

Exploration of Advanced Catalytic Systems for Controlled Reactivity and Selectivity

The inherent ring strain of approximately 27 kcal/mol in the cyclopropane ring makes this compound susceptible to ring-opening reactions. Controlling the reactivity and selectivity of these transformations is a significant challenge and a major focus of current research. Advanced catalytic systems are being explored to direct the outcome of reactions involving substituted cyclopropanes.

For example, rhodium-based catalysts have been investigated for the ring-opening of methylcyclopropane, and the addition of a second metal, such as germanium, can influence the reaction pathway. mpg.de The location of the second metal on the catalyst surface can affect which C-C bond in the ring is cleaved, thereby controlling the product distribution. mpg.de Future research will likely involve the design of more sophisticated bimetallic and multimetallic catalysts with precisely controlled architectures to achieve even greater selectivity in the hydrogenolysis and isomerization of this compound and related compounds. Furthermore, the development of catalysts for enantioselective ring-opening reactions would be a significant breakthrough, providing access to chiral building blocks for synthesis. researchgate.net

Deeper Mechanistic Insights into Complex Rearrangements and Ring Transformations

The thermal and catalytically induced rearrangements of this compound and its derivatives are complex processes that can involve various intermediates, including diradicals and carbocations. acs.orgresearchgate.net Understanding the intricate mechanisms of these transformations is crucial for predicting and controlling reaction outcomes.

For instance, the thermal cis-trans isomerization of this compound is understood to proceed through a diradical intermediate, with the rate of isomerization influenced by the steric bulk of the substituents. In other reactions, such as those catalyzed by zeolites, protonated cyclopropanes acting as non-classical carbocations have been identified as key intermediates in isomerization reactions. researchgate.net

Future research will likely employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational methods to elucidate the detailed potential energy surfaces of these rearrangements. acs.orgacs.orgnih.gov A deeper understanding of the factors that govern the stability and reactivity of the various intermediates will enable the rational design of reaction conditions and catalysts to favor desired reaction pathways, such as specific ring-enlargements or fragmentations. researchgate.net

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational chemistry and experimental studies is becoming increasingly important for advancing the chemistry of substituted cyclopropanes. nih.govmdpi.com Computational methods, such as Density Functional Theory (DFT), can be used to model the geometries and strain energies of different isomers of this compound and to calculate the energy barriers for various reaction pathways. This information can provide valuable insights that guide the design of new experiments.

For example, computational modeling can help to predict the most stable conformations of this compound isomers and to understand how substituents influence the electronic structure and reactivity of the cyclopropane ring. researchgate.net This predictive capability can accelerate the discovery of new catalysts and reaction conditions for selective transformations.

Future research will see a more integrated approach where computational screening of virtual libraries of catalysts and substrates is used to identify promising candidates for experimental investigation. mdpi.com This iterative cycle of prediction, synthesis, and testing will be instrumental in developing new and efficient applications for this compound and its derivatives.

Identification of Emerging Applications for this compound and its Derivatives in Specialized Chemical Synthesis

While this compound itself may not have widespread direct applications, its derivatives hold significant potential as building blocks in specialized chemical synthesis. The unique three-membered ring can be strategically incorporated into larger molecules to introduce conformational constraints or to serve as a reactive handle for subsequent transformations.

Derivatives of this compound could find use in the synthesis of agrochemicals and pharmaceuticals. For instance, cyclopropane-containing compounds are known to exhibit a range of biological activities. unl.pt The coronamic acid, (1S,2S)-2-ethyl-1-aminocyclopropanecarboxylic acid, is a known phytotoxin. unl.pt The development of synthetic routes to novel analogs of such natural products, potentially starting from isomers of this compound, is a promising area of research.

Furthermore, the reactivity of the cyclopropane ring can be harnessed in the synthesis of complex molecular architectures. Ring-opening metathesis, for example, can transform cyclopropane derivatives into open-chain dienes, which are versatile intermediates in polymer chemistry and organic synthesis. Future research will likely focus on identifying new reactions and applications for this compound derivatives, expanding their utility in areas such as materials science and medicinal chemistry. The development of pyrethroid insecticides containing a 2-methylcyclopropane moiety highlights the potential for such applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-2-methylcyclopropane, and how do reaction conditions influence yield?

- Methodology : Cyclopropane derivatives are typically synthesized via [2+1] cycloaddition or alkylation of pre-functionalized cyclopropanes. For this compound, alkylation of a methylcyclopropane precursor with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., NaOMe/MeOH) is common. Reaction optimization should focus on solvent polarity (e.g., polar aprotic solvents for SN2 mechanisms) and temperature control to minimize ring-opening side reactions .

- Data Note : Yields >70% are achievable with stoichiometric base and inert atmospheres to prevent oxidation.

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- GC-MS : To confirm molecular weight (m/z 98.2 for C₆H₁₀) and detect impurities.

- NMR : ¹H NMR should show characteristic cyclopropane ring protons as a multiplet (δ 0.8–1.2 ppm) and ethyl/methyl groups as distinct triplets (δ 1.0–1.5 ppm).

- IR Spectroscopy : Absence of C=C stretching (1600–1680 cm⁻¹) confirms no ring-opening byproducts .

Q. What are the key stability considerations for storing this compound?

- Storage Protocol : Store under nitrogen at –20°C in amber vials to prevent photodegradation. Avoid contact with strong acids/bases to preserve the strained cyclopropane ring .

- Decomposition Risks : Prolonged exposure to air may lead to oxidation products (e.g., cyclopropanols).

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in ring-opening reactions?

- Mechanistic Insight : The ethyl and methyl groups create steric hindrance, directing electrophilic attacks (e.g., HBr addition) to the less substituted carbon. Kinetic studies using deuterated analogs can map regioselectivity .

- Experimental Design : Use in situ NMR to monitor reaction progress and DFT calculations to model transition states .

Q. What strategies resolve contradictions in reported kinetic data for cis-trans isomerization of this compound?

- Contradiction Analysis : Discrepancies in activation energy (ΔG‡) values may arise from solvent polarity or measurement techniques (e.g., calorimetry vs. NMR line-shape analysis).

- Resolution Workflow :

- Replicate experiments under standardized conditions (e.g., dry DMSO as solvent).

- Cross-validate with computational models (e.g., Eyring equation applied to variable-temperature NMR data) .

Q. How can researchers leverage this compound as a building block in pharmaceutical intermediates?

- Synthetic Applications :

- Functionalization : Introduce hydroxyl or amine groups via radical or nucleophilic pathways for bioactive molecule synthesis (e.g., cyclopropane-containing antivirals).

- Case Study : Analogous cyclopropane derivatives (e.g., 1-cyclopropyl-2-methylpropan-1-amine hydrochloride) show promise in medicinal chemistry for modulating pharmacokinetic properties .

Q. What computational methods best predict the thermodynamic stability of this compound derivatives?

- Modeling Approaches :

- DFT : Optimize geometries at the B3LYP/6-31G* level to calculate strain energy (~27 kcal/mol for cyclopropane rings).

- MD Simulations : Assess conformational flexibility under simulated biological conditions (e.g., aqueous or lipid bilayer environments) .

Methodological Best Practices

Q. How to design experiments for studying substituent effects on cyclopropane ring strain?

- Systematic Approach :

- Synthesize analogs with varying substituents (e.g., 1-ethyl-2-phenylcyclopropane).

- Measure strain via calorimetry (heat of combustion) or IR spectroscopy (C-C stretching frequencies).

- Correlate with computational data (e.g., NBO analysis for bond orbital hybridization) .

Q. What ethical and safety protocols are critical when handling this compound?

- Safety Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.